propan-2-yl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate
CAS No.: 898447-91-1
Cat. No.: VC7320705
Molecular Formula: C23H20O7
Molecular Weight: 408.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898447-91-1 |
|---|---|
| Molecular Formula | C23H20O7 |
| Molecular Weight | 408.406 |
| IUPAC Name | propan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |
| Standard InChI | InChI=1S/C23H20O7/c1-13(2)28-22(25)12-27-15-7-8-18-16(10-15)17(11-21(24)29-18)20-9-14-5-4-6-19(26-3)23(14)30-20/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | KYMVOUJOYOVBCH-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The compound’s IUPAC name, propan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate, delineates its three primary domains:
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Propan-2-yl acetate: An ester group providing lipophilicity, critical for membrane permeability.
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Chromen-2-one scaffold: A bicyclic structure with a ketone at position 2, analogous to coumarin derivatives known for anticoagulant and photochemical properties .
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7-Methoxy-1-benzofuran: A fused heterocycle with a methoxy substituent, associated with radical scavenging and enzyme inhibition.
The SMILES string CC(C)OC(=O)COc1cc2c(cc1)oc1c(c2=O)cc(OC)c(c1)oc3c4cc(OC)ccc4oc3 encodes this arrangement, while the InChIKey KYMVOUJOYOVBCH-UHFFFAOYSA-N confirms stereochemical uniformity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 898447-91-1 |
| Molecular Formula | C23H20O7 |
| Molecular Weight | 408.406 g/mol |
| IUPAC Name | propan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |
| SMILES | CC(C)OC(=O)COc1cc2c(cc1)oc1c(c2=O)cc(OC)c(c1)oc3c4cc(OC)ccc4oc3 |
| InChIKey | KYMVOUJOYOVBCH-UHFFFAOYSA-N |
Comparative Analysis with Structural Analogs
The ethyl acetate derivative (PubChem CID 247322) shares the chromen-2-one core but lacks the benzofuran moiety, resulting in reduced molecular weight (262.26 g/mol) and altered logP . Similarly, propan-2-yl [(4-butyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate (ChemDiv Y040-2123) substitutes benzofuran with a butyl group, lowering polarity (logP = 3.46) . These modifications highlight the target compound’s unique balance of hydrophobicity and hydrogen-bonding capacity (PSA = 47.98 Ų) .
Synthesis and Reaction Pathways
Proposed Synthetic Route
While explicit details are scarce, the synthesis likely follows a multi-step sequence:
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Benzofuran Formation: Cyclization of 2-hydroxy-7-methoxybenzaldehyde with chloroacetone under acidic conditions to yield 7-methoxy-1-benzofuran.
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Chromen-2-one Synthesis: Pechmann condensation of resorcinol derivatives with β-keto esters, introducing the 2-oxo group .
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Esterification: Coupling the chromen-benzofuran intermediate with propan-2-yl bromoacetate via nucleophilic substitution .
Chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane) ensures >95% purity, as inferred from analogous protocols .
Stability and Reactivity
The compound’s ester linkage is susceptible to hydrolysis under alkaline conditions, while the chromen-2-one core may undergo photodimerization upon UV exposure . Methoxy groups enhance electron density, potentially facilitating electrophilic substitution at the benzofuran ring.
Physicochemical and Pharmacokinetic Properties
Predicted ADME Profiles
Using ChemDiv’s analog (Y040-2123) as a proxy :
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logP: ~3.46 (moderate lipophilicity)
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Solubility: <1 mg/mL in aqueous buffers (logSw = -3.74)
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Permeability: High Caco-2 permeability (PSA < 80 Ų)
The methoxy and ketone groups may serve as hydrogen-bond acceptors, influencing target binding and metabolic clearance via cytochrome P450 enzymes.
Biological Activity and Mechanisms
Hypothesized Targets
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Antimicrobial Action: Benzofuran derivatives disrupt microbial cell membranes via lipid peroxidation.
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Anticancer Potential: Chromen-2-one analogs inhibit topoisomerase II and induce apoptosis in HepG2 cells .
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Anti-inflammatory Effects: Methoxy groups suppress COX-2 expression, as seen in indomethacin derivatives.
Table 2: Comparative Biological Activities of Analogous Compounds
Applications and Future Directions
Current Research Use
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Lead Optimization: Fragment-based drug design to enhance potency against kinase targets.
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Photodynamic Therapy: Chromen-2-one’s fluorescence properties for tumor imaging .
Knowledge Gaps and Recommendations
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